![molecular formula C10H14 B14163396 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene CAS No. 36262-09-6](/img/structure/B14163396.png)
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the dehydrogenation of sabinene, a naturally occurring monoterpene, using dehydrogenation catalysts . The reaction conditions often include elevated temperatures and the presence of a hydrogen acceptor to facilitate the removal of hydrogen atoms.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of sabinene from natural sources, followed by its chemical transformation into this compound. The process may include steps such as distillation, catalytic dehydrogenation, and chromatographic purification to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the methylene group to a methyl group, altering the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide, often used under mild conditions to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to achieve selective reduction.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.
Major Products Formed
Scientific Research Applications
1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sabinene: A naturally occurring monoterpene with a similar structure but lacking the methylene group.
Thujene: Another bicyclic monoterpene with structural similarities but different functional groups.
Pinene: A bicyclic monoterpene with a different ring system but similar chemical properties.
Uniqueness
1-Isopropyl-4-methylenebicyclo[31Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
36262-09-6 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H14/c1-7(2)10-5-4-8(3)9(10)6-10/h4-5,7,9H,3,6H2,1-2H3 |
InChI Key |
LBVRQJWOZIMWNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CC1C(=C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-](/img/structure/B14163319.png)
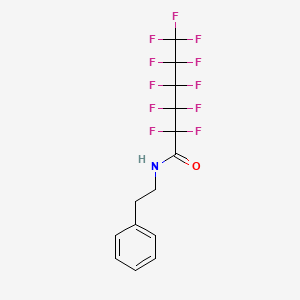
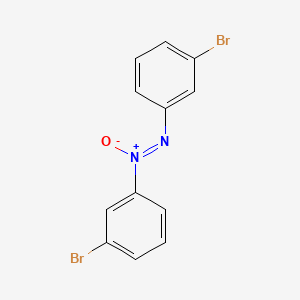
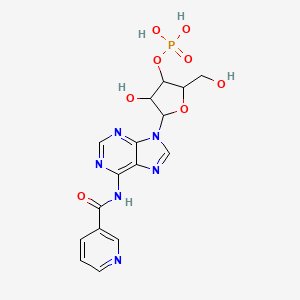
![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
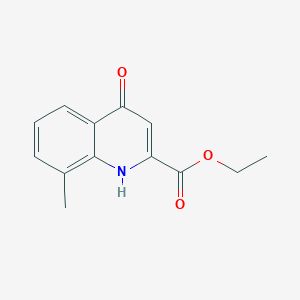
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
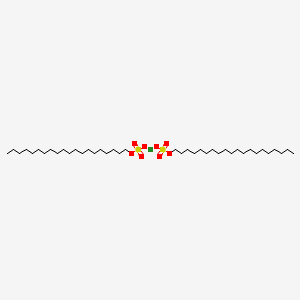

![N-[(Benzyloxy)carbonyl]-4-fluoro-L-tryptophan](/img/structure/B14163380.png)
![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)
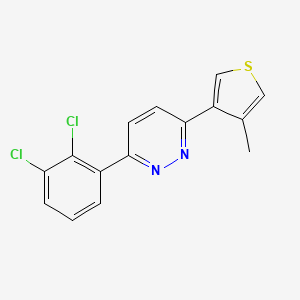
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
